4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
Description
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: Reflux in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfanyl Group
Reagents: Phenylthiol and a base such as sodium hydride.
Conditions: Nucleophilic substitution reaction under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions
-
Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-aminothiophene and a suitable diketone.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the phenylsulfanyl group, potentially leading to thiols.
-
Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide.
Products: Substituted derivatives where the chloro group is replaced by the nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine, can inhibit the proliferation of cancer cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer therapies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or other enzymes critical in signaling pathways associated with cancer and other diseases .
Drug Development
Due to its diverse biological activities, this compound is being explored in drug development programs targeting various diseases, including cancer and infectious diseases. Its structure allows for modifications that can enhance efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine stands out due to the specific positioning of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a unique balance that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Biological Activity
4-Chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in pharmaceutical applications. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Chemical Formula : C15H13ClN2S2
- Molecular Weight : 320.86 g/mol
- CAS Number : 2565956 .
Antimicrobial Activity
Research has demonstrated that compounds with a thieno[2,3-d]pyrimidine structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess antibacterial and antimycobacterial activities against various strains.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives have MIC values as low as 200 µmol/L against strains like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µmol/L) | Activity Type |
|---|---|---|
| 4c | 50 | Antibacterial |
| 4e | 75 | Antimycobacterial |
| 5c | 100 | Antibacterial |
Antiviral Activity
The compound's potential as an antiviral agent has been explored in various studies. It has shown promising results against viral infections by inhibiting viral replication mechanisms.
- Inhibition of RNA Polymerase : Certain thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the activity of viral RNA polymerases effectively .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives is notable. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Cell Line Studies : In vitro studies have shown that these compounds can reduce cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds vary significantly depending on the specific structural modifications made to the thieno[2,3-d]pyrimidine core.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 15 | 4-Chloro derivative |
| MCF-7 | 20 | 5-Methyl derivative |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of several thieno[2,3-d]pyrimidine derivatives against clinical isolates of Mycobacterium tuberculosis. The results showed that compounds with specific substitutions exhibited enhanced activity compared to standard treatments . -
Case Study on Anticancer Properties :
Another investigation focused on the effects of thieno[2,3-d]pyrimidine derivatives on apoptosis in breast cancer cells. The study found that these compounds could activate caspase pathways leading to cell death .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : Start with a 2-aminothiophene-3-carboxylate derivative to form the thieno[2,3-d]pyrimidine core through cyclization under acidic conditions .
- Step 2 : Introduce substituents (e.g., chloro, methyl groups) via nucleophilic substitution or alkylation. Microwave-assisted synthesis in acetic acid can enhance reaction efficiency for challenging substitutions .
- Step 3 : Attach the phenylsulfanyl group via thioether formation using phenylthiol and a base like K₂CO₃ in DMF .
Key characterization involves IR, NMR (¹H/¹³C), and mass spectrometry to confirm regiochemistry and purity .
Q. How is structural characterization of thieno[2,3-d]pyrimidine derivatives validated experimentally?
- ¹H NMR : Protons on the pyrimidine ring (e.g., C4-H) appear downfield (δ 8.2–8.5 ppm) due to deshielding, while methyl groups resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with substituent loss .
- X-ray Crystallography : Used to resolve ambiguities in fused-ring systems, particularly for verifying substitution patterns in the thiophene-pyrimidine core .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Anticancer Activity : Anti-proliferative assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM, with IC₅₀ values compared to reference drugs .
- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
- Enzyme Inhibition : Kinase or reductase inhibition assays (e.g., EGFR, DHFR) using fluorescence-based or spectrophotometric protocols .
Advanced Research Questions
Q. How can computational methods optimize the design of thieno[2,3-d]pyrimidine derivatives for specific targets?
- Molecular Docking : Prioritize substituents (e.g., phenylsulfanyl) that enhance binding to hydrophobic pockets in targets like EGFR or VEGFR-2 .
- MD Simulations : Assess ligand-protein stability over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA) to refine lead compounds .
- ADMET Prediction : Use tools like SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions, avoiding derivatives with poor pharmacokinetics .
Q. How do substituent variations (e.g., methyl, chloro, phenylsulfanyl) impact biological activity?
- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity of the pyrimidine ring, improving interactions with nucleophilic residues in enzyme active sites .
- Hydrophobic Substituents (Phenylsulfanyl) : Increase membrane permeability and target affinity, as seen in derivatives with 10-fold higher potency against B. subtilis .
- Steric Effects : Bulky groups at C5/C6 (e.g., dimethyl) may reduce activity unless aligned with target topology, as observed in DHFR inhibition studies .
Q. What strategies address synthetic challenges in functionalizing the thieno[2,3-d]pyrimidine core?
- Microwave Assistance : Accelerate reactions with poor thermal stability (e.g., Niementowski cyclization) via controlled dielectric heating .
- Protecting Groups : Use Boc or acetyl groups to prevent side reactions during nucleophilic substitutions at C2/C4 .
- Reductive Amination : For C6 modifications, employ sodium cyanoborohydride at pH 6 to stabilize intermediates, avoiding decomposition .
Q. How should researchers resolve contradictions in biological data across studies?
- Contextualize Assay Conditions : Compare IC₅₀ values normalized to cell line passage number, serum concentration, and incubation time .
- Control for Substituent Position : Verify regiochemistry (e.g., C5 vs. C6 substitution) via 2D NMR (COSY, NOESY) to rule out structural misassignment .
- Validate Mechanisms : Use orthogonal assays (e.g., Western blot for target protein inhibition) to confirm on-target effects .
Methodological Tables
Q. Table 1. Key Spectral Data for Thieno[2,3-d]pyrimidine Derivatives
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 4-Cl | 8.45 (s, 1H) | 158.2 (C4) | 760 (C-Cl) |
| 5,6-dimethyl | 2.35 (s, 6H) | 22.1, 24.8 (CH₃) | 2920 (C-H) |
| 2-(Phenylsulfanyl) | 4.20 (s, 2H, SCH₂) | 45.8 (SCH₂) | 690 (C-S) |
Q. Table 2. Biological Activity Trends
| Substituent Pattern | Anticancer (IC₅₀, µM) | Antibacterial (MIC, µg/mL) | Target Affinity (Ki, nM) |
|---|---|---|---|
| 4-Cl, 5,6-diMe | 1.2 (MCF-7) | 8 (S. aureus) | 12 (EGFR) |
| 4-NH₂, 6-PhOCH₃ | >50 | 64 (E. coli) | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
